3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6.ClH/c1-9-11(14)8-19(17-9)10(2)13-16-15-12-6-4-3-5-7-18(12)13;/h8,10H,3-7,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLQLTGKNFZQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C(C)C2=NN=C3N2CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride (CAS No. 1177286-61-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.31 g/mol. The compound features a complex structure with multiple nitrogen-containing rings that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1177286-61-1 |
| Molecular Formula | C₁₃H₂₀N₆ |
| Molecular Weight | 246.31 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various nitrogenous heterocycles. Recent studies have highlighted efficient synthetic routes that yield high purity and significant yields using microwave-assisted methods and other innovative techniques .
Antimicrobial Activity
Research indicates that compounds similar to 3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine exhibit notable antimicrobial properties. In vitro evaluations have shown moderate activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains compared to standard antibiotics like Streptomycin and Nystatin .
Neuropharmacological Effects
The neuropharmacological profile of this compound has been explored in several studies. It has been shown to interact with G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes. Notably, agonistic activity on the α2A adrenergic receptor and cannabinoid receptors suggests potential applications in neurodegenerative conditions and pain management .
Cytotoxicity and Safety Profile
Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Studies have reported minimal adverse effects on liver and kidney functions in animal models following administration at specified doses .
Case Study 1: Antimicrobial Efficacy
A recent publication evaluated the antimicrobial efficacy of synthesized triazole derivatives against clinical isolates. The study found that the compound demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria when tested using standard agar diffusion methods .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study involving rodent models of neurodegeneration, the administration of this compound resulted in enhanced neurite outgrowth and improved cognitive function metrics compared to control groups. The results suggest its potential as a neuroprotective agent .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can intermediates be purified effectively?
The synthesis typically involves multi-step heterocyclic reactions. For example, azide-alkyne cycloaddition or alkylation of pyrazole precursors under controlled conditions. A validated method includes:
- Reacting 4-chloromethylpyrazole derivatives with NaN₃ in DMF at 50°C for 3 hours to form azidomethyl intermediates .
- Purification via ice-water precipitation, followed by recrystallization from ethanol or toluene .
- For unstable intermediates, use inert atmospheres (N₂/Ar) and low-temperature extraction with CH₂Cl₂ to minimize degradation .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography resolves intramolecular hydrogen bonds (e.g., C–H⋯N motifs) and supramolecular packing .
- ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, pyrazole and triazole protons appear as distinct singlets in δ 7.5–8.5 ppm .
- Elemental analysis validates purity (>95% for research-grade samples) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- The hydrochloride salt enhances water solubility. For organic phases, DMSO or THF is preferred due to polar aprotic compatibility .
- Stability tests: Monitor decomposition via HPLC under varying pH (3–10) and temperatures (4–37°C) for 72 hours .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for key synthetic steps?
Q. What computational methods validate the compound’s electronic properties and reactivity?
Q. How should researchers address contradictions in spectroscopic data?
- Variable-temperature NMR : Resolve signal splitting caused by conformational exchange (e.g., amine rotation) .
- Cross-validate with XRD : Compare experimental bond lengths/angles with DFT-optimized geometries to identify discrepancies .
Experimental Design & Data Analysis
Q. What strategies optimize yield when intermediates are thermally sensitive?
Q. How to design assays for evaluating biological activity?
Q. What statistical approaches are recommended for reproducibility in multi-step syntheses?
- Randomized block designs : Assign reaction batches to blocks based on catalyst lots or solvent purity .
- ANOVA analysis : Compare yields across 3–5 independent trials to identify significant variables (e.g., pH, solvent ratio) .
Stability and Degradation
Q. How to assess hydrolytic degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
